REACTION_CXSMILES
|
Cl.[N+:2]([C:5]1[CH:18]=[CH:17][C:8]2[C:9]([C:12](=[NH:16])OCC)=[N:10][O:11][C:7]=2[CH:6]=1)([O-:4])=[O:3].[NH3:19]>C(O)C>[C:12]([C:9]1[C:8]2[CH:17]=[CH:18][C:5]([N+:2]([O-:4])=[O:3])=[CH:6][C:7]=2[O:11][N:10]=1)(=[NH:16])[NH2:19] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
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Name
|
ethyl 6-nitro- 1,2-benzisoxazole-3-formimidate hydrochloride
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Quantity
|
2 g
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Type
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reactant
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Smiles
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Cl.[N+](=O)([O-])C1=CC2=C(C(=NO2)C(OCC)=N)C=C1
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Name
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|
Quantity
|
100 mL
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Type
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solvent
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Smiles
|
C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
under stirring at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
ethanol was distilled off under a reduced pressure
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Type
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WASH
|
Details
|
The crystalline residue was washed with ether
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Type
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DISSOLUTION
|
Details
|
dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DISTILLATION
|
Details
|
The extract was distilled
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Type
|
CUSTOM
|
Details
|
to remove ether
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=N)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |